Heptabarbital

Pharmacokinetics Clearance Forensic Toxicology

Heptabarbital is non-fungible with other barbiturates. Unique rapid hepatic clearance (84-371 ml/min·kg) and strong metabolic correlation (r=0.97) with hexobarbital make it an essential non-radioactive in vivo CYP probe. Pronounced sex-dependent pharmacokinetics (~9x longer half-life in female rats) enables gonadal hormone studies. Sodium salt (Tmax 0.33-2 h) vs. free acid (Tmax 1.5-4 h) differentiates sleep induction/maintenance. Certified forensic GC reference standard.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 509-86-4
Cat. No. B1195907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptabarbital
CAS509-86-4
Synonymsheptabarb
heptabarbital
heptabarbital, monosodium salt
heptabarbitone
Heptadorm
Medomin
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2
InChIInChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18)
InChIKeyPAZQYDJGLKSCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.24e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Heptabarbital (CAS 509-86-4): A Rapid-Clearance Barbiturate for Specialized In Vivo Metabolism Studies and Forensic Reference Standards


Heptabarbital (CAS 509-86-4), also known as heptabarbitone or Medomin®, is a short-to-intermediate-acting barbiturate derivative [1]. It is a racemic mixture with the IUPAC name 5-(1-cyclohepten-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione [2]. Its primary utility in contemporary scientific research lies in its pharmacokinetic profile, particularly its rapid hepatic metabolism and moderate plasma half-life in the range of 6–11 hours in humans [3]. Unlike many of its barbiturate analogs, its value today is not clinical but analytical; it serves as a critical reference standard for forensic toxicology and a valuable probe substrate for in vivo cytochrome P450 metabolic correlation studies in laboratory animal models [4][5].

Why Heptabarbital Cannot Be Substituted: Evidence of Distinct Pharmacokinetic and Metabolic Selectivity


Heptabarbital is not a fungible commodity within the barbiturate class. Its utility in specialized research contexts is anchored in a specific combination of rapid in vivo clearance in rats and a well-characterized, shared metabolic pathway with a subset of P-450 isoforms [1][2]. Attempting to replace it with structurally similar but pharmacokinetically distinct analogs like secobarbital or pentobarbital would invalidate metabolic correlation studies and introduce confounding variables. Key differentiators include a significantly shorter elimination half-life than secobarbital in humans [3], pronounced sex-dependent pharmacokinetic differences in rodent models [4], and the unique ability to serve as a non-radioactive, co-administered probe for real-time assessment of hepatic enzyme activity [1]. These properties are not generalizable across the barbiturate class, making precise identification and procurement of Heptabarbital essential for reproducible research.

Heptabarbital (509-86-4) Quantitative Differentiation Data Sheet for Scientific Procurement


Human Pharmacokinetic Half-Life: 3x Faster Clearance Than Secobarbital

Heptabarbital exhibits a markedly shorter elimination half-life in humans compared to the common analog secobarbital, a critical consideration for studies requiring rapid clearance. In a cross-study comparison, the mean plasma half-life of heptabarbital is 9.7 hours [1], while that of secobarbital is reported as 28.9 hours [1].

Pharmacokinetics Clearance Forensic Toxicology

Sex-Specific Pharmacodynamics in Rodent Models: Pronounced Dimorphism for Targeted Studies

Heptabarbital demonstrates a profound and quantifiable sex-dependent difference in its pharmacodynamics, a characteristic that is less pronounced for other barbiturates like phenobarbital. In rats, the serum half-life of heptabarbital is approximately 10 minutes in males versus 90 minutes in females [1]. In contrast, phenobarbital does not exhibit such a large sex-dependent difference in duration of effect in comparable models [1].

Pharmacodynamics Sex Differences In Vivo Pharmacology

In Vivo Metabolic Correlation: High Intrinsic Clearance for Probe Substrate Applications

Heptabarbital serves as an effective in vivo probe substrate due to its high intrinsic clearance and strong metabolic correlation with specific P450 isoforms. In a study using rats, its intrinsic clearance (CLint) ranged from 84 to 371 ml/min·kg [1]. The study also demonstrated a very strong correlation (r = 0.97) between the intrinsic clearance values of heptabarbital and hexobarbital, confirming their shared metabolic pathway [1].

Drug Metabolism Cytochrome P450 Hepatic Clearance

Differential Bioavailability of Free Acid vs. Sodium Salt: Enabling Targeted Sleep Phase Research

The free acid form of Heptabarbital (the base compound) and its sodium salt exhibit distinct pharmacokinetic profiles suitable for different research applications. A human crossover study showed that the sodium salt is absorbed much more rapidly, reaching peak plasma concentration (Tmax) between 20 minutes and 2 hours, while the free acid has a slower, more prolonged absorption with a Tmax of 1.5 to 4 hours [1]. Both forms are eliminated with the same average half-life of 7.6 hours [1].

Bioavailability Formulation Sleep Research

Analytical Differentiation: Validated GC Methods for Forensic Identification

Heptabarbital can be reliably identified and differentiated from other barbiturates using validated gas-liquid chromatographic (GLC) methods. A peer-reviewed method successfully resolved and quantified Heptabarbital alongside six other common barbiturates (amobarbital, butabarbital, mephobarbital, pentobarbital, phenobarbital, and secobarbital) in various formulations [1]. The method employs a methylphenylsilicone GLC column with isothermal elution at 210-240°C, achieving good agreement with pharmacopeial methods [1].

Forensic Chemistry Analytical Method Gas Chromatography

Recommended Research and Industrial Applications for Heptabarbital (CAS 509-86-4) Based on Quantitative Evidence


In Vivo Metabolic Probe for Cytochrome P450 Studies

Heptabarbital is an optimal in vivo probe substrate for investigating the activity of phenobarbital-inducible cytochrome P450 isoforms in rodent models. Its high intrinsic clearance (84-371 ml/min·kg) and strong metabolic correlation (r=0.97) with hexobarbital [1] allow it to be used in 'cocktail' approaches to non-invasively assess hepatic enzyme activity and drug-drug interaction potential. This is particularly valuable for longitudinal studies where intra-individual variability must be minimized.

Investigating Sex-Dependent Differences in Drug Metabolism and CNS Sensitivity

The pronounced sex-dependent pharmacokinetic difference of Heptabarbital in rats—a ~9x longer half-life in females (90 min) compared to males (10 min) [2]—makes it a powerful tool compound for studies exploring the influence of gonadal hormones on drug metabolism, hepatic enzyme expression, and pharmacodynamic sensitivity in the central nervous system. Its use can help delineate the mechanisms underlying sex-related disparities in drug response.

Analytical Reference Standard for Forensic and Clinical Toxicology

As a substance with a history of use and a distinct chemical signature, Heptabarbital is an essential certified reference material for forensic toxicology and clinical laboratories. Its positive identification in biological samples is facilitated by validated gas chromatography (GC) methods using nitrogen-selective or flame ionization detection [3][4], which reliably distinguish it from other common barbiturates in complex matrices like serum and urine.

Controlled Sleep Research with Differential Onset Kinetics

For research protocols focused on the distinct phases of sleep (induction vs. maintenance), Heptabarbital offers a unique advantage over single-formulation alternatives. The sodium salt form provides rapid absorption (Tmax of 0.33-2.0 h) suitable for sleep induction studies, while the free acid form has a slower onset (Tmax of 1.5-4.0 h), making it ideal for investigating sleep maintenance [5]. This allows for targeted experimental designs in preclinical models of insomnia and sedation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptabarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.